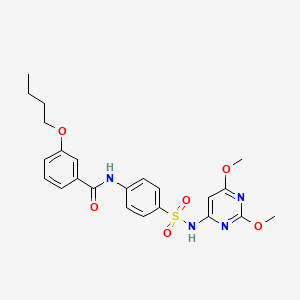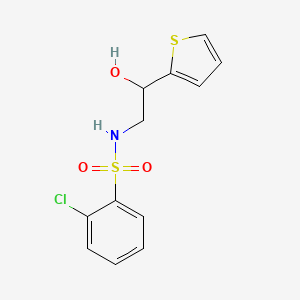
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a novel organic compound primarily studied for its potential applications in medicinal chemistry. The compound consists of a piperidinyl group bonded to a pyridin-2-yloxy group and a methoxyphenyl methanone moiety, showcasing an intriguing structure that makes it a candidate for various biochemical investigations.
Méthodes De Préparation
Synthetic Routes: The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridin-2-yloxy Intermediate: : Starting with 3-bromopyridine, the compound undergoes a nucleophilic substitution reaction to introduce the piperidin-1-yloxy group.
Methoxyphenyl Methanone Formation: : Meanwhile, 2-methoxybenzoic acid can be converted to its acyl chloride and then reacted with piperidine derivatives to form the methanone linkage.
Coupling Reaction: : The final step involves coupling the methoxyphenyl methanone and pyridin-2-yloxy intermediates under specific catalytic conditions to yield the target compound.
Solvents: : Commonly used solvents include dichloromethane, methanol, and acetonitrile.
Catalysts: : Palladium-based catalysts often facilitate the coupling reactions.
Temperature: : Reactions generally occur at moderate temperatures ranging from 50°C to 80°C.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are employed to streamline the process, reducing waste and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidinyl and methoxyphenyl groups.
Reduction: : Reduction reactions can target the carbonyl group of the methanone moiety.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the bromopyridinyl and methoxyphenyl positions.
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogen exchange reactions often employ sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation Products: : Carboxylic acids, aldehydes, or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is explored in synthetic organic chemistry for the development of new reaction methodologies and catalysis techniques. It serves as a building block for more complex molecules and can assist in studying reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to investigate enzyme functions and interactions. Its distinct chemical properties make it suitable for labeling studies and tracking metabolic pathways.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in treating certain diseases by modifying its structure to enhance bioactivity and reduce toxicity.
Industry: Industrially, the compound can be a precursor for synthesizing advanced materials, such as polymers and nanomaterials, which have applications in electronics and biomedicine.
Mécanisme D'action
The compound’s effects are mediated through its interaction with specific molecular targets. For instance, it can inhibit or activate certain enzymes, impacting biological pathways. The piperidinyl and pyridin-2-yloxy groups are crucial for binding to active sites, while the methoxyphenyl methanone moiety influences the compound’s overall bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds:
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
Highlighting Uniqueness: Compared to its analogs, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone displays unique reactivity and binding characteristics due to the presence of the bromine atom. This halogen’s size and electron-withdrawing properties significantly influence the compound’s chemical and biological behaviors, differentiating it from its chloro, fluoro, and iodo counterparts.
That’s a comprehensive overview of this compound. What’s next on your list?
Propriétés
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNGWUUGDYVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)
![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)


![3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2869203.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)
![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)
![5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2869211.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamide](/img/structure/B2869217.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
